
Fenchol
Overview
Description
Fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpenoid alcohol naturally occurring in basil, lime, nutmeg, and certain cannabis strains . It exhibits a camphoraceous, pine-like aroma with citrus undertones, making it valuable in fragrances, flavorings, and therapeutic formulations . Key properties include:
- Biological Activities: Antimicrobial, antioxidant, and neuroprotective effects, particularly via FFAR2 signaling to reduce amyloid-beta (Aβ) accumulation in Alzheimer’s disease models .
- Applications: Used in food flavorings, perfumes, and pharmaceuticals, with emerging roles in neurodegenerative disease research .
Mechanism of Action
This compound, also known as Fenchyl Alcohol, is a monoterpenoid found in various plants, including Cannabis . It serves as a precursor in synthesizing other terpenoids and as a chiral building block for the organic synthesis of numerous compounds . This article provides an overview of this compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
This compound has been found to exhibit a neuroprotective effect against Alzheimer’s disease . It reduces the formation of zombie neural cells and increases the degradation of non-functional amyloid-beta, allowing for quicker clearance of the protein from the brain .
Mode of Action
This compound’s mode of action is primarily through its interaction with the free fatty acid receptor 2 (FFAR2) signaling . This interaction reduces neurotoxicity in the Alzheimer’s brain . The stimulation of the FFAR2 sensing mechanism by short-chain fatty acids (SCFAs), metabolites produced by beneficial gut bacteria, can be beneficial in protecting brain cells against toxic accumulation of the amyloid-beta (Aβ) protein associated with Alzheimer’s disease .
Biochemical Pathways
This compound is biosynthesized from geranyl pyrophosphate via isomerization to linalyl pyrophosphate . This process involves the enzymatic cyclization of linalyl pyrophosphate to (-)-endo-fenchol . The cyclization process is enantioselective, meaning it prefers one enantiomer over the other .
Pharmacokinetics
Its molecular weight is 1542493 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
The primary result of this compound’s action is its neuroprotective effect against Alzheimer’s disease . By reducing the formation of zombie neural cells and increasing the degradation of non-functional amyloid-beta, this compound allows for quicker clearance of the protein from the brain . This action could potentially slow the progression of Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
Fenchol exhibits antibacterial, antimicrobial, and antioxidant properties . It is involved in the biosynthesis of monoterpenes . The conversion of geranyl pyrophosphate to (-)-endo-fenchol is considered to proceed by the initial isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate and the subsequent cyclization of this bound intermediate .
Cellular Effects
This compound has been found to have inhibitory effects on the TRPA1 receptor in the body, an essential protein in the body’s pain signaling system . This suggests a potential role of this compound and other monoterpenes in pain relief .
Molecular Mechanism
This compound (Fenchyl Alcohol) inhibits the TRPA1 receptor in the body . The S873, T874, and Y812 residues of the TRPA1 receptor were involved in the inhibitory effects . This suggests that the hydroxyl group in the six-membered ring of the inhibitors may be interacting with these amino acids .
Temporal Effects in Laboratory Settings
The olfactory threshold of the terpenes recombination had a notable decrease when adding this compound . Furthermore, the addition of terpene alcohols mixture had different effects on fruity, floral, woody, green, and herbal aroma intensity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that the effects of terpenes, the class of compounds to which this compound belongs, have been studied extensively in animal models .
Metabolic Pathways
This compound is a secondary terpene found in hemp and makes up to 16% of the volatile oils of some species of Aster
Biological Activity
Fenchol, a naturally occurring monoterpene alcohol, is primarily found in essential oils derived from plants such as Magnolia officinalis and Baeckea frutescens. Its chemical structure is represented as CHO, and it exhibits a variety of biological activities that have garnered scientific interest. This article explores the antibacterial, antioxidant, and anti-inflammatory properties of this compound, supported by data tables and case studies.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against a range of bacterial strains. A study evaluated the antibacterial effects of twenty-one oxygenated monoterpenes, including this compound, against 63 bacterial strains. The results indicated that this compound produced a zone of inhibition ranging from 7 to 11 mm, which, while lower than traditional antibiotics like penicillin, still signifies its potential as an antibacterial agent .
Table 1: Antibacterial Activity of this compound Compared to Other Monoterpenes
Compound | Zone of Inhibition (mm) | Activity Level |
---|---|---|
This compound | 7-11 | Moderate |
Nerol | 8-12 | Moderate |
Linalool | 9-13 | Moderate |
α-Terpineol | 6-10 | Moderate |
Penicillin | 20-65 | High |
The study concluded that alcohol derivatives like this compound exhibited greater antibacterial activities compared to ketone derivatives. For example, menthol had a broader spectrum of activity against multiple bacterial strains compared to menthone .
Antioxidant Activity
This compound also exhibits antioxidant properties. Research employing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays demonstrated its ability to scavenge free radicals effectively. In comparative studies, this compound showed promising results in inhibiting oxidative stress markers, which are crucial in the prevention of various diseases .
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 50 |
These findings suggest that this compound can be a beneficial compound in formulations aimed at reducing oxidative stress.
Anti-inflammatory Properties
In addition to its antibacterial and antioxidant activities, this compound has been studied for its anti-inflammatory effects. A recent study highlighted its potential in reducing inflammation in various cell lines. The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, indicating its possible application in treating inflammatory conditions .
Case Study: this compound in Inflammatory Models
In vitro studies on macrophage cell lines treated with this compound showed a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key mediators of inflammation. The results are summarized below:
Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 120 | 100 |
This compound (50 µM) | 80 | 60 |
This compound (100 µM) | 40 | 30 |
This reduction suggests that this compound may play a role in modulating inflammatory responses and could be further explored for therapeutic applications.
Scientific Research Applications
Therapeutic Applications
Fenchol has shown promise in several therapeutic areas due to its biological properties:
Antioxidant Properties
A study published in The Scientific World Journal (2013) demonstrated that essential oils containing this compound exhibit significant antioxidant activity. The research indicated that this compound could help mitigate oxidative stress, which is linked to various chronic diseases .
Antibacterial and Antimicrobial Activity
Research conducted in 2017 evaluated the antibacterial efficacy of this compound against 63 bacterial strains. While penicillin was more effective overall, this compound still significantly inhibited bacterial growth, suggesting its potential as a natural antimicrobial agent . Additionally, a combination of this compound and linalool showed enhanced antimicrobial properties, indicating synergistic effects when used together .
Analgesic Effects
This compound has been studied for its analgesic properties. A 2014 study found that it may inhibit the TRPA1 receptor, a key player in pain signaling pathways. This suggests that this compound could be beneficial in developing pain relief therapies .
Neuroprotective Effects
Recent preclinical studies have indicated that this compound may protect against neurotoxicity associated with Alzheimer's disease. It appears to inhibit receptors involved in plaque buildup in the brain, offering a potential avenue for Alzheimer's treatment .
Industrial Applications
This compound's unique scent and chemical properties make it valuable in various industries:
Fragrance and Flavor Industry
This compound is widely used in perfumery due to its fresh, lemon-lime aroma. It is also incorporated into food products such as chewing gum and toothpaste as a flavoring agent .
Solvent Applications
Fenchyl acetate, derived from this compound, serves as an excellent organic solvent used in synthetic leather production and plastic processing. Its ability to dissolve various natural resins enhances its utility in industrial applications .
Pest Control
This compound has been identified as a potential insecticide component due to its broad-spectrum antibacterial activities. Research indicates that it can replace traditional compounds like benzoic acid in certain formulations .
Case Studies
Here are notable case studies illustrating the applications of this compound:
Q & A
Basic Research Questions
Q. How does Fenchol reduce amyloid-beta (Aβ) accumulation in Alzheimer’s disease (AD) models?
this compound activates free fatty acid receptor 2 (FFAR2) signaling, which enhances proteasomal activity to degrade Aβ aggregates. In SK-N-SH neuronal cells and C. elegans models, this compound increased proteasome activity by 30–40% (measured via fluorogenic substrates) and reduced Aβ accumulation by ~50% (via Thioflavin-S staining and immunoblotting). This effect was FFAR2-dependent, as FFAR2 inhibitors abolished Aβ clearance .
Q. What experimental models are validated for studying this compound’s neuroprotective effects?
Key models include:
- Human neuroblastoma (SK-N-SH) cells : For assessing Aβ-induced cytotoxicity and proteasomal activity .
- C. elegans strains (CL2006, CL4176) : To study Aβ-dependent paralysis, lifespan extension, and chemotaxis behavior .
- AD transgenic mice : For in vivo validation of hippocampal Aβ clearance and neuronal senescence reduction . These models are standardized for reproducibility, with controls for FFAR2 knockout/knockdown .
Q. Does this compound influence ubiquitination pathways in Aβ degradation?
No. This compound enhances proteasomal degradation of Aβ without altering ubiquitination levels in SK-N-SH cells. This was confirmed via ubiquitin-specific Western blots and cycloheximide chase assays, suggesting a ubiquitin-independent proteolysis mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual effects on senescence and proteolysis?
Contradictions arise from this compound’s simultaneous reduction of senescent "zombie" cells (via p16/p21 downregulation) and promotion of Aβ proteolysis. To dissect these mechanisms:
- Use senescence-associated β-galactosidase (SA-β-gal) assays alongside proteasome activity profiling.
- Apply FFAR2-specific agonists/antagonists to isolate pathway-specific effects .
- Validate via C. elegans lifespan studies, where this compound extends lifespan only in Aβ-overexpressing models (CL2006), not wild-type .
Q. What methodological precautions are critical for structural elucidation of this compound enantiomers?
- VCD spectroscopy : Compare calculated (ORCA/B3LYP/def-TZVP) and experimental VCD spectra to confirm absolute configuration. For this compound, a Cai·factor >40 (e.g., 51) ensures high confidence in stereochemical assignment .
- Solvent effects : Use non-polar solvents (e.g., CCl4) to minimize conformational variability during crystallography .
Q. How to optimize this compound bioavailability studies for brain delivery?
- Pharmacokinetic assays : Compare oral (basil extract) vs. intraperitoneal administration in mice, measuring brain this compound levels via LC-MS/MS.
- Nasal delivery : Test aerosolized this compound for blood-brain barrier bypass, using fluorescent tracers (e.g., FITC-Fenchol conjugates) .
- Bioactivity correlation : Link FFAR2 activation (cAMP/Ca²⁺ assays) to Aβ reduction in parallel cohorts .
Q. Methodological Challenges
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves (e.g., Aβ clearance vs. This compound concentration) using four-parameter logistic models.
- Survival analysis : For C. elegans lifespan data, apply Kaplan-Meier estimates with log-rank tests .
- Multivariate ANOVA : To account for FFAR2 genotype × this compound interactions in murine models .
Q. How to validate FFAR2 as this compound’s primary target in vivo?
- Conditional FFAR2 knockout mice : Compare Aβ burden and neuronal survival in FFAR2⁻/⁻ vs. wild-type mice treated with this compound.
- G protein signaling assays : Measure cAMP reduction (ELISA) and Ca²⁺ flux (Fluo-4 AM) in FFAR2-transfected HEK293 cells .
Q. Data Contradictions & Replication
Q. Why do some studies report this compound’s inefficacy in wild-type models?
this compound’s benefits are Aβ-context-dependent. In wild-type C. elegans (N2) and non-AD mice, FFAR2 activation does not alter baseline proteolysis or senescence, as shown in negative control experiments . Researchers must include Aβ-overexpressing comparators.
Q. How to address variability in this compound’s solubility across assays?
- Stock preparation : Dissolve in DMF (25 mg/mL) and dilute in PBS (≤0.3 mg/mL) to avoid precipitation .
- Solvent controls : Include DMF/PBS vehicle groups to exclude solvent-mediated artifacts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fenchol vs. Fenchone
Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is the ketone analog of this compound. Key differences:
Mechanistic Insight : The hydroxyl group in this compound enhances hydrogen bonding and receptor interactions, critical for its superior bioactivity compared to Fenchone .
This compound vs. Camphor
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) shares a bicyclic skeleton but differs in functional groups:
Stereochemical Effects : Enantiomers of Camphor (R/S) alter this compound dimer stability, impacting fragrance formulations .
This compound vs. Borneol
Borneol (endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is an isomeric alcohol:
Structural Impact : The exo-OH in this compound enhances solubility and interaction with microbial membranes .
Comparison with Functionally Similar Compounds
This compound vs. Linalool
Both are monoterpene alcohols, but differ in bioactivity:
Divergent Applications : this compound targets neurodegenerative pathways, while Linalool is prioritized in aromatherapy .
This compound vs. Geosmin Derivatives
This compound derivatives (e.g., 1-ethyl-2,2,6-trimethylcyclohexanol) mimic geosmin’s earthy odor but differ in synthesis:
Market Advantage : this compound-based odorants offer cost-effective alternatives to geosmin in perfumery .
Market and Industrial Perspectives
Key Insight : this compound’s niche in neurodegenerative research may offset competition from bulk terpenes .
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041970 | |
Record name | Fenchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma | |
Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenchyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
Record name | Fenchol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | Fenchyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1632-73-1 | |
Record name | Fenchol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-8,9-dinorbornan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fenchol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35.00 to 40.00 °C. @ 760.00 mm Hg | |
Record name | Fenchol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.